molecular formula C16H24N2O5 B2874423 4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048007-07-3

4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2874423
CAS No.: 1048007-07-3
M. Wt: 324.377
InChI Key: SXETUFMGQPVCFH-UHFFFAOYSA-N
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Description

The compound 4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a synthetic derivative of 4-oxobutanoic acid, engineered for research into novel therapeutic agents. This molecule integrates a 4-hydroxyphenyl moiety, a pharmacophore recognized for its significant biological activity. Scientific literature has established that compounds featuring the 4-hydroxyphenyl group, particularly within a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, exhibit potent structure-dependent biological properties . These related derivatives have demonstrated promising broad-spectrum activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris, suggesting a potential non-conventional antimicrobial mechanism of action that may involve disruption of cell wall synthesis pathways . Concurrently, analogues of this chemical class have shown compelling anticancer and antioxidant activities in vitro. Specific derivatives have been reported to significantly reduce the viability of A549 non-small cell lung cancer cells and suppress cancerous cell migration, while also displaying potent free radical scavenging capabilities . The strategic incorporation of the 4-hydroxyphenyl group is frequently associated with these antioxidant properties, which can modulate oxidative stress pathways relevant to cancer progression . The unique structure of this compound, including the 3-isopropoxypropyl side chain, presents a versatile foundation for probing novel biological targets. It is intended for use in early-stage drug discovery and biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-11(2)23-9-3-8-17-14(16(21)22)10-15(20)18-12-4-6-13(19)7-5-12/h4-7,11,14,17,19H,3,8-10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXETUFMGQPVCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenylamine derivative. The phenyl group is first reacted with an appropriate amine source to form the phenylamino group. Subsequently, the isopropoxypropyl group is introduced through a nucleophilic substitution reaction. Finally, the butanoic acid moiety is added through a condensation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the phenyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carbonyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of quinones or hydroquinones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can bind to enzymes or receptors, while the isopropoxypropyl group may enhance its solubility and bioavailability. The butanoic acid moiety can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can be contextualized against analogous 4-oxobutanoic acid derivatives (Table 1).

Table 1: Comparative Analysis of 4-Oxobutanoic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Hydroxyphenyl, 3-isopropoxypropyl ~354.4 Hypothesized enzyme inhibition -
(R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid Cyclopropylethyl, phenyl ~290.3 hTS inhibitor (IC₅₀: ~12 µM)
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl ~225.2 Metal chelation, biological assays
N-Succinyl-L-tyrosine (4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid) Succinyl-L-tyrosine ~295.3 Clavulanic acid impurity, chiral

Key Structural and Functional Differences:

Substituent Effects :

  • The 3-isopropoxypropyl group in the target compound introduces a branched ether chain, enhancing lipophilicity (predicted LogP ~1.8) compared to the polar succinyl-L-tyrosine (LogP ~0.5) . This may improve membrane permeability but reduce aqueous solubility.
  • The 4-hydroxyphenyl moiety enables hydrogen bonding, akin to the 2-fluorophenyl analog, but with distinct electronic effects (electron-donating -OH vs. electron-withdrawing -F) .

Biological Activity :

  • Cyclopropylethyl/phenyl analogs (e.g., compound in ) inhibit human thymidylate synthase (hTS), a cancer therapy target, with IC₅₀ values in the micromolar range . The target compound’s bulkier substituents may alter binding affinity or selectivity.
  • The succinyl-L-tyrosine derivative () is a chiral impurity in clavulanic acid production, highlighting the role of stereochemistry in pharmaceutical applications .

Metal Coordination :

  • The 2-fluorophenyl analog forms metal complexes for antimicrobial studies, whereas the target compound’s hydroxyl group may favor interactions with transition metals like Fe³⁺ or Cu²⁺ .

Research Findings and Implications

  • Enzyme Inhibition: Structural analogs with aromatic/alkylamino substituents demonstrate moderate hTS inhibition, suggesting the target compound could be optimized for enhanced activity through substituent tuning .
  • Pharmacokinetics : The 3-isopropoxypropyl chain may prolong half-life compared to shorter-chain analogs but could pose metabolic challenges (e.g., oxidation via cytochrome P450) .
  • Synthetic Feasibility : Modular synthesis routes (e.g., coupling succinic anhydride with amines) enable rapid diversification, as seen in and .

Biological Activity

4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, often referred to as a derivative of amino acids and phenolic compounds, has garnered attention in various fields of biological research. This compound exhibits a range of biological activities that are crucial for its potential therapeutic applications. This article explores the structure, synthesis, biological activity, and potential therapeutic implications of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol

The compound features a hydroxyphenyl group, an amino group, and a unique isopropoxypropyl side chain, which contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with phenolic structures typically exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound suggests potential efficacy in scavenging free radicals and reducing oxidative stress. Studies show that similar compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. In vitro studies demonstrate that it can modulate the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses .

Anticancer Properties

Recent investigations have highlighted the anticancer activity of related compounds. The ability to induce apoptosis in cancer cells has been observed, particularly through the activation of caspase pathways. The structural features of this compound may enhance its binding affinity to specific cancer cell receptors, promoting cell death while sparing normal cells .

Case Study 1: Antioxidant Efficacy

A study conducted on a series of phenolic compounds demonstrated that those with hydroxyl groups significantly reduced oxidative stress markers in cellular models. The compound exhibited a dose-dependent response in reducing malondialdehyde (MDA) levels, a marker for lipid peroxidation .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased secretion of pro-inflammatory cytokines. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Research Findings Overview

Study Focus Findings
Antioxidant ActivityReduced MDA levels; enhanced antioxidant enzyme activity.
Anti-inflammatory EffectsDecreased cytokine levels; inhibited NF-kB pathway activation.
Anticancer ActivityInduced apoptosis in cancer cell lines; selective toxicity observed.

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